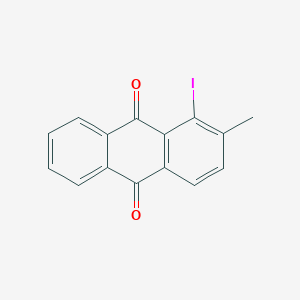
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- is a halogenated aromatic compound with the molecular formula C8H6Br2Cl2 and a molecular weight of 332.851 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl substituents on a benzene ring, making it a unique and versatile chemical in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 1,4-dimethylbenzene (p-xylene) under controlled conditions. The reaction is carried out in the presence of bromine and chlorine reagents, often using a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids, while the halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1,4-dichloro-2,5-dimethylbenzene or 1,4-dibromo-2,5-dimethylbenzene can be formed.
Oxidation Products: Oxidation of the methyl groups results in the formation of 1,4-dibromo-2,5-dichloroterephthalic acid.
Reduction Products: Reduction of the halogen atoms leads to the formation of 1,4-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The halogen atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The methyl groups can undergo oxidation, affecting the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but lacks chlorine atoms.
1,4-Dichloro-2,5-dimethylbenzene: Similar structure but lacks bromine atoms.
1,4-Dibromo-2,5-dichlorobenzene: Similar structure but lacks methyl groups.
Uniqueness
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- is unique due to the presence of both bromine and chlorine atoms along with methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
89244-52-0 |
|---|---|
Molekularformel |
C8H6Br2Cl2 |
Molekulargewicht |
332.84 g/mol |
IUPAC-Name |
1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3 |
InChI-Schlüssel |
UOIQDWZPSSWHOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)Cl)C)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


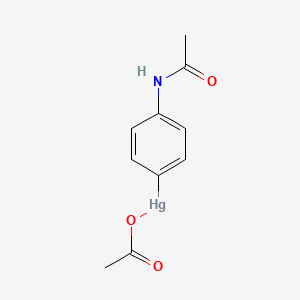




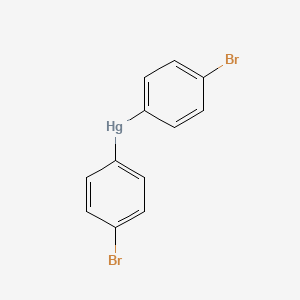
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)
![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)

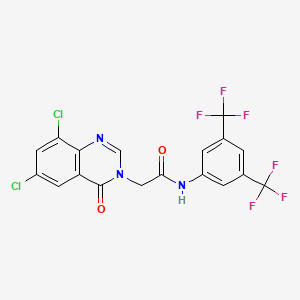
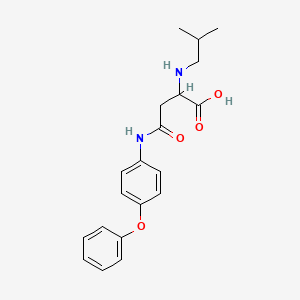
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
